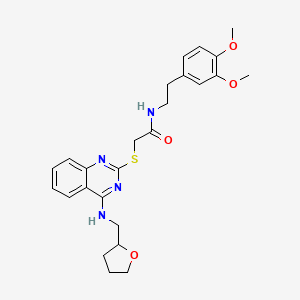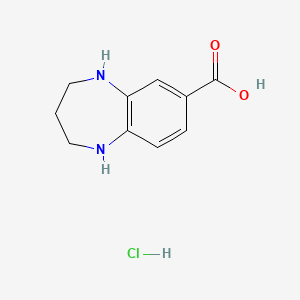
(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound has a molecular formula of C10H12BrNO2S . It’s worth noting that pyrrolidine is a common scaffold in medicinal chemistry, often used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a bromothiophene group, and an acetic acid moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride” are not detailed in the sources retrieved, compounds containing a pyrrolidine ring can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters is a known reaction involving pyrrolidine .Wissenschaftliche Forschungsanwendungen
Metabolic Syndrome Management
The compound’s potential to be modified into various bioactive molecules opens avenues for treating metabolic syndrome, which includes conditions like diabetes and obesity.
Each application area offers a unique avenue for the compound’s derivatives to be tailored and optimized for specific therapeutic outcomes. The versatility of the pyrrolidine ring, combined with the other functional groups, presents a rich landscape for medicinal chemistry exploration .
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12/h5-6,9H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUVIZNGHOHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)


![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)




![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)